3,3,3-Trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid 3,3,3-Trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1993099-07-2
VCID: VC6225730
InChI: InChI=1S/C11H7F4NO2/c12-5-1-2-6-7(4-16-8(6)3-5)9(10(17)18)11(13,14)15/h1-4,9,16H,(H,17,18)
SMILES: C1=CC2=C(C=C1F)NC=C2C(C(=O)O)C(F)(F)F
Molecular Formula: C11H7F4NO2
Molecular Weight: 261.176

3,3,3-Trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid

CAS No.: 1993099-07-2

Cat. No.: VC6225730

Molecular Formula: C11H7F4NO2

Molecular Weight: 261.176

* For research use only. Not for human or veterinary use.

3,3,3-Trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid - 1993099-07-2

Specification

CAS No. 1993099-07-2
Molecular Formula C11H7F4NO2
Molecular Weight 261.176
IUPAC Name 3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H7F4NO2/c12-5-1-2-6-7(4-16-8(6)3-5)9(10(17)18)11(13,14)15/h1-4,9,16H,(H,17,18)
Standard InChI Key UYELSTFYNVMZAH-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)NC=C2C(C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a 1H-indole core substituted with fluorine at the 6-position and a trifluoromethylpropanoic acid group at the 3-position. The indole ring system, a ubiquitous scaffold in bioactive molecules, is modified with electron-withdrawing fluorine atoms, which enhance metabolic stability and binding affinity in drug candidates . The trifluoromethyl group (-CF3\text{-CF}_{3}) contributes to lipophilicity, influencing membrane permeability and pharmacokinetic profiles.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1993099-07-2
IUPAC Name3,3,3-Trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid
Molecular FormulaC11H7F4NO2\text{C}_{11}\text{H}_{7}\text{F}_{4}\text{NO}_{2}
Molecular Weight261.176 g/mol
SMILESC1=CC2=C(C=C1F)NC=C2C(C(=O)O)C(F)(F)F

Synthesis and Industrial Production

Synthetic Routes

  • Friedel-Crafts Acylation: Introducing the trifluoromethylpropanoic acid group to the indole ring.

  • Palladium-Catalyzed Cross-Coupling: For installing fluorine substituents.
    Industrial optimization likely focuses on yield improvement and cost reduction, given the expense of fluorinated reagents.

Physical and Chemical Properties

Physicochemical Profile

The compound is described as a brown solid at room temperature, though melting and boiling points remain unreported . Solubility data are unavailable, but the carboxylic acid group suggests moderate solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility at physiological pH.

PropertyDescriptionSource
Physical StateBrown solid
Storage ConditionsRefrigerated (2–8°C)
StabilityStable under inert atmosphere
AspectRecommendationSource
First Aid (Skin)Rinse with water; seek medical attention if irritated
First Aid (Ingestion)Rinse mouth; consult healthcare provider
FirefightingUse CO₂ or dry chemical extinguishers

Applications in Research

Medicinal Chemistry

The compound’s dual fluorination positions it as a candidate for:

  • Protease Inhibitors: Fluorine’s electronegativity may enhance binding to enzymatic active sites.

  • Anticancer Agents: Indole derivatives often intercalate DNA or modulate kinase activity.

Materials Science

Trifluoromethyl groups improve thermal stability and dielectric properties in polymers, suggesting applications in electronic coatings or high-performance plastics.

Future Directions and Challenges

Research Gaps

Key unknowns include:

  • Pharmacokinetic Profiles: Absorption, distribution, metabolism, and excretion (ADME) studies.

  • Ecotoxicity: Environmental impact assessments per REACH guidelines .

Industrial Scalability

Challenges in scaling synthesis—such as fluorine handling and cost—must be addressed to enable commercial adoption.

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